(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide
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Overview
Description
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is an organic compound with significant potential in various scientific research fields. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a methylbutanamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and 3-methylbutanamide.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with 3-methylbutanamide under suitable conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the desired product
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.
Substitution: Alkyl halides, bases, and solvents like dichloromethane
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,4-Difluorophenyl)propan-2-yl](ethyl)amine: Shares a similar difluorophenyl group but differs in the rest of the structure.
2,5-Diphenyl-1,3-oxazoline: Contains a difluorophenyl group but has a different core structure
Uniqueness
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18F2N2O |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18F2N2O/c1-7(2)12(16)13(18)17-8(3)10-5-4-9(14)6-11(10)15/h4-8,12H,16H2,1-3H3,(H,17,18)/t8?,12-/m0/s1 |
InChI Key |
YKVLMKCGJQVBDT-MYIOLCAUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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